REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][C:10]([C:13]2[O:14][CH2:15][C:16]([CH3:19])([CH3:18])[N:17]=2)=[CH:9][CH:8]=1.CN(C)[CH:22]=[O:23]>O1CCCC1>[CH3:18][C:16]1([CH3:19])[CH2:15][O:14][C:13]([C:10]2[CH:11]=[CH:12][C:7]([CH:22]=[O:23])=[CH:8][CH:9]=2)=[N:17]1
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Name
|
|
Quantity
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9.44 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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BrC1=CC=C(C=C1)C=1OCC(N1)(C)C
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Name
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Quantity
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2.3 g
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Type
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reactant
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Smiles
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CN(C=O)C
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Name
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|
Quantity
|
80 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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at −78° C
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Type
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ADDITION
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Details
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was added dropwise
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Type
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CUSTOM
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Details
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quenched with ammonium chloride solution
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Type
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EXTRACTION
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Details
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extracted into ether
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Type
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WASH
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Details
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The combined extracts were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried (sodium sulphate)
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Type
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CUSTOM
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Details
|
evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (30% ethyl acetate/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(N=C(OC1)C1=CC=C(C=O)C=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |